S-1 Methanandamide S-1 Methanandamide S-1 methanandamide is a carboximidic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005299
InChI: InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol

S-1 Methanandamide

CAS No.:

Cat. No.: VC0005299

Molecular Formula: C23H39NO2

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

S-1 Methanandamide -

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Standard InChI Key SQKRUBZPTNJQEM-AQNSPSBUSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Appearance Assay:≥98%A solution in ethanol

Chemical Properties and Structural Characteristics

S-1 Methanandamide (C₂₃H₃₉NO₂) is a lipid-soluble compound with a molecular weight of 361.6 g/mol. Its structure comprises arachidonic acid linked to a methyl-substituted ethanolamine group, conferring resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) . The compound typically exists as a colorless oil, soluble in ethanol and dimethyl sulfoxide (DMSO), and requires storage at -20°C to maintain stability .

Table 1: Key Chemical Properties of S-1 Methanandamide

PropertyDescription
Molecular FormulaC₂₃H₃₉NO₂
Molecular Weight361.6 g/mol
CAS Number157182-50-8
SolubilityEthanol (10 mg/mL), DMSO (10 mg/mL)
Storage Conditions-20°C
Metabolic StabilityResistant to FAAH hydrolysis due to methyl substitution

The stereochemistry of the methyl group critically influences receptor binding. Unlike its R-isomer counterpart, S-1 Methanandamide exhibits reduced affinity for CB1 receptors, as demonstrated by a Ki value of 175 nM in displacing the radioligand CP 55,940 . This positional isomerism underscores the precision required in cannabinoid receptor targeting.

Pharmacological Profile and Receptor Interactions

Cannabinoid Receptor Affinity

S-1 Methanandamide binds preferentially to CB1 receptors, albeit with lower potency than endogenous anandamide. In competitive binding assays, it displaces [³H]CP 55,940 with a Ki of 175 nM, compared to anandamide’s Ki of 89 nM . At CB2 receptors, its affinity is negligible (Ki = 815 nM), highlighting subtype selectivity .

Table 2: Pharmacodynamic Parameters of S-1 Methanandamide

ParameterValue (Mean ± SEM)Model System
CB1 Ki175 nMRat brain membranes
CB2 Ki815 nMHuman recombinant CB2
IC₅₀ (vasa deferentia)230 nMMouse tissue
ED₅₀ (self-administration)45 mg/kgSquirrel monkeys

Mechanisms of Action Beyond CB1 Receptors

TASK-1 Channel Modulation

S-1 Methanandamide directly blocks TASK-1 potassium channels at submicromolar concentrations (EC₅₀ = 700 nM), independent of CB1 receptors . This action depolarizes cerebellar granule neurons, potentially contributing to its neurobehavioral effects .

TRPV1 Receptor Interactions

At higher concentrations (Ki = 4.67 µM), the compound activates TRPV1 receptors, inducing calcium influx in transfected cells . This dual activity complicates interpretation of in vivo effects, particularly in pain models.

Mitochondrial H₂S Pathways

In bovine retinal models, S-1 Methanandamide’s neuroprotective effects require mitochondrial hydrogen sulfide (H₂S) production via the 3MST/CAT pathway. Inhibition of H₂S synthesis abolishes its antioxidant actions, implicating gasotransmitter crosstalk .

Research Findings and Preclinical Applications

Neuroprotection and Oxidative Stress

S-1 Methanandamide (1 nM) reduces H₂O₂-induced 8-isoprostane production by 62% in isolated retinas, an effect blocked by the CB1 antagonist AM251 . This suggests therapeutic potential in glaucoma and retinal neurodegeneration.

Behavioral Modulation

The compound reinforces drug-taking behavior in squirrel monkeys, maintaining self-administration rates of 0.71 responses/second at 40 µg/kg/injection . Rimonabant pretreatment abolishes this reinforcement, confirming CB1 dependence in reward pathways .

Antiproliferative Effects

In MCF-7 breast cancer cells, S-1 Methanandamide inhibits proliferation (IC₅₀ = 1.5 µM) by downregulating prolactin receptor expression and suppressing BRCA1 gene induction . These effects persist at concentrations 10-fold lower than cytotoxic levels, indicating a cytostatic mechanism .

Therapeutic Implications and Challenges

Neuropsychiatric Disorders

S-1 Methanandamide exacerbates methamphetamine sensitization in mice, increasing locomotor activity by 140% following repeated 10 mg/kg doses . This highlights risks in comorbid substance use disorders.

Oncology Applications

Dose-dependent inhibition of EFM-19 endometrial cancer cell proliferation (83% at 10 µM) positions it as a lead compound for hormone-sensitive cancers . Synergy with prolactin antagonists warrants further exploration.

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